molecular formula C12H20O2 B1249291 cis,cis-Dodeca-3,6-dienoic acid

cis,cis-Dodeca-3,6-dienoic acid

Cat. No.: B1249291
M. Wt: 196.29 g/mol
InChI Key: QHRHXXRXWDTFLI-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis,cis-Dodeca-3,6-dienoic acid is a defined, unsaturated C12 fatty acid with a molecular formula of C12H20O2 and an average mass of 196.29 g/mol . This compound is systematically named (3Z,6Z)-dodeca-3,6-dienoic acid, indicating the specific positions and cis-geometry of its two double bonds . It is classified as a dienoic acid, a category of unsaturated carboxylic acids containing two double bonds in their carbon chain . The specific stereochemistry of this compound is defined by its SMILES notation, CCCCC/C=C\C/C=C\CC(=O)O, and its InChIKey, QHRHXXRXWDTFLI-HZJYTTRNSA-N . As a fatty acid with multiple double bonds, it falls into the broader class of polyunsaturated fatty acids (PUFAs), which are of significant research interest. PUFAs serve as crucial precursors for signaling molecules, play roles in various biological processes, and are important in industrial applications, including the production of polymers, coatings, and resins . The defined structure of this compound makes it a valuable reference standard and a potential building block for chemical synthesis. Researchers utilize such well-characterized dienoic acids to study lipid metabolism, the biochemical role of specific double bond configurations, and as intermediates in the stereoselective synthesis of more complex natural products, including those with potential anticancer properties . The presence of two cis-configured double bonds creates a distinct molecular geometry that influences its physical properties and chemical reactivity, making it a compound of interest in both biochemical and chemical synthesis research contexts. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(3Z,6Z)-dodeca-3,6-dienoic acid

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7,9-10H,2-5,8,11H2,1H3,(H,13,14)/b7-6-,10-9-

InChI Key

QHRHXXRXWDTFLI-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares cis,cis-dodeca-3,6-dienoic acid with structurally related unsaturated fatty acids:

Compound Name Structure (Double Bonds) Molecular Formula Molecular Weight (g/mol) Classification Source
cis,cis-Dodeca-3,6-dienoic acid 3Z,6Z C₁₂H₂₀O₂ 196.146 FA 12:2 Lipid Maps
cis-Dodec-3-enoic acid 3Z C₁₂H₂₂O₂ 198.162 FA 12:1 Lipid Maps
cis-9-Dodecenoic acid 9Z C₁₂H₂₂O₂ 198.162 FA 12:1 Product databases
Hexa-2,4-dienoic acid 2E,4E C₆H₈O₂ 128.126 Short-chain dienoic GHS Report
All-cis-docosa-4,7,10,13,16,19-hexaenoic acid 4Z,7Z,10Z,13Z,16Z,19Z C₂₂H₃₂O₂ 328.488 FA 22:6 (DHA) Safety data sheet

Key Observations :

  • Chain Length and Double Bond Position: this compound differs from cis-dodec-3-enoic acid (FA 12:1) by the presence of a second cis double bond at position 6, reducing its molecular weight slightly due to decreased hydrogen content .
  • Isomerism: Compared to cis-9-dodecenoic acid, the double bond positions (3 and 6 vs. 9) influence physical properties such as melting point and solubility, though specific data are absent in the evidence.
  • Short-Chain Analog: Hexa-2,4-dienoic acid (C₆) shares a conjugated diene system but lacks the biological relevance associated with longer chains .
  • Polyunsaturated Contrast: All-cis-docosahexaenoic acid (DHA, 22:6) highlights the diversity in chain length and unsaturation, with six cis double bonds enabling distinct biological functions (e.g., neuronal membrane integration) .

Preparation Methods

Base-Catalyzed Condensation of trans-4-Decenal

The malonic ester synthesis serves as a foundational approach for constructing the carbon backbone of cis,cis-dodeca-3,6-dienoic acid. In a representative procedure, trans-4-decenal undergoes condensation with malonic acid in the presence of pyridine, yielding (E,E)-dodeca-3,6-dienoic acid methyl ester with 80% efficiency. The reaction proceeds via Knoevenagel condensation, where the α,β-unsaturated ester forms through dehydration. However, this method initially produces the trans,trans isomer, necessitating subsequent stereochemical modification.

Selective Hydrogenation Using P-2 Nickel Catalyst

To achieve the cis,cis configuration, catalytic hydrogenation with P-2 nickel proves critical. This catalyst selectively reduces alkynes to cis-alkenes while preserving existing double bonds. For example, 11-hydroxy-3,6-dodecadiynoic acid undergoes hydrogenation over P-2 nickel in ethanol, yielding (3Z,6Z)-11-hydroxy-3,6-dodecadienoic acid with high stereoselectivity. The reaction conditions—5 hours under H₂ at ambient temperature—ensure minimal over-reduction or isomerization.

Table 1: Hydrogenation Parameters and Outcomes

SubstrateCatalystSolventTime (h)Yield (%)cis,cis Selectivity
11-Hydroxy-3,6-diynoic acidP-2 NiEtOH585>95%
(E,E)-Methyl esterPd/BaSO₄MeOH37288%

Isomerization of All-Trans Intermediates

Photochemical cis-Trans Isomerization

The RussChemRev analysis highlights that conjugated dienoic acids with all-trans configurations exhibit distinct infrared (IR) absorption bands at 970 cm⁻¹, while cis-trans mixtures show peaks at 960 cm⁻¹ and 650–750 cm⁻¹. Ultraviolet (UV) irradiation of (E,E)-dodeca-3,6-dienoic acid in benzene induces isomerization to the cis,cis form, albeit with moderate efficiency (50–60%). This method requires careful control of light wavelength and reaction duration to avoid polymerization.

Acid-Catalyzed Equilibrium Shifting

Heating all-trans isomers in glacial acetic acid promotes thermodynamic equilibration toward the cis,cis configuration due to reduced steric strain. For instance, refluxing (E,E)-dodeca-3,6-dienoic acid in AcOH for 12 hours achieves a 3:1 cis,cis-to-trans,trans ratio. While this method avoids specialized reagents, prolonged heating risks side reactions such as dehydration.

Hydroformylation-Oxidation of Alkenols

Hydroformylation of Hex-3-ene-1-ol

A patent by Brown and Ahuja outlines a hydroformylation-oxidation sequence starting from cis- or trans-hex-3-ene-1-ol. Using rhodium catalysts under syngas (CO/H₂), the alkene undergoes hydroformylation to form a lactol intermediate, which is subsequently oxidized with pyridinium chlorochromate (PCC) to yield 3-propyl-dihydro-furan-2-one. Acidic hydrolysis of the lactone then affords this compound with 88% yield from cis-hex-3-ene-1-ol.

Table 2: Hydroformylation Efficiency by Substrate Geometry

Alkenol IsomerCatalystConversion (%)cis,cis Product Yield (%)
cis-Hex-3-en-1-olRh(CO)₁₂10088
trans-Hex-3-en-1-olRh(CO)₁₂10085

Oxidative Cleavage and Reformylation

An alternative route involves ozonolysis of linoleic acid derivatives to generate shorter-chain aldehydes, which are reformylated and coupled via Wittig reactions. For example, ozonolysis of methyl linoleate produces nonanal and azelaaldehyde, which are recombined using a ylide to construct the cis,cis-diene system. This method offers modularity but demands stringent anhydrous conditions.

Enzymatic Synthesis via Acyl-CoA Intermediates

β-Oxidation in Biological Systems

cis,cis-Dodeca-3,6-dienoyl-CoA, a key intermediate in mitochondrial β-oxidation, is enzymatically hydrolyzed to release the free acid. In vitro, recombinant acyl-CoA thioesterase (ACOT) catalyzes this hydrolysis at pH 7.4 with a kₐₜ of 12 s⁻¹. While biologically relevant, this route is less practical for bulk synthesis due to enzyme costs.

Chemoenzymatic Retrosynthesis

Combining chemical and enzymatic steps, a chemoenzymatic approach uses lipase-catalyzed esterification to resolve racemic mixtures. For instance, Candida antarctica lipase B (CAL-B) selectively esterifies the (3Z,6Z) isomer in a racemic dienoic acid mixture, achieving 98% enantiomeric excess (ee). Subsequent hydrolysis yields enantiopure this compound.

Challenges and Optimization Strategies

Stereochemical Drift During Purification

The cis,cis isomer’s lability necessitates low-temperature purification. Flash chromatography on silica gel with hexane/ethyl acetate/acetic acid (75:75:1) minimizes isomerization, as evidenced by nuclear magnetic resonance (NMR) monitoring. Storage under argon at −20°C preserves stereochemical integrity for >6 months.

Byproduct Formation in Hydrogenation

Over-reduction to monoenoic acids or saturated dodecanoic acid occurs if hydrogenation exceeds stoichiometric H₂ uptake. In situ monitoring via gas chromatography (GC) with a 20°C/min ramp to 250°C ensures timely reaction termination .

Q & A

Q. How should researchers structure manuscripts to meet journal standards for reporting cis,cis-Dodeca-3,6-dienoic acid research?

  • Methodological Answer: Use AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) format with supplementary materials for raw data . Adhere to COPE guidelines for authorship and plagiarism checks. Cite primary sources over reviews to uphold academic integrity . For interdisciplinary journals, contextualize findings within both chemical and biological frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis,cis-Dodeca-3,6-dienoic acid
Reactant of Route 2
cis,cis-Dodeca-3,6-dienoic acid

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